Cas no 1355224-00-8 (6-Diethylamino-2-methyl-nicotinic acid)

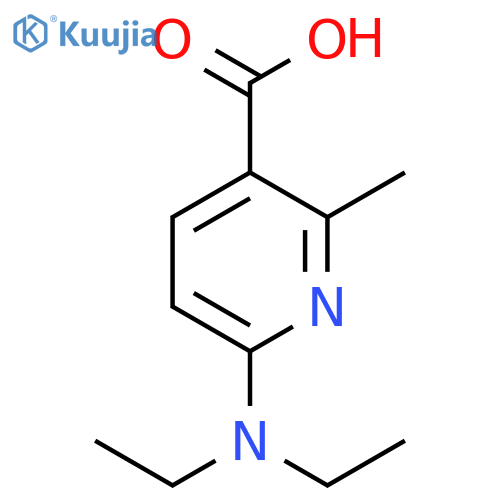

1355224-00-8 structure

商品名:6-Diethylamino-2-methyl-nicotinic acid

CAS番号:1355224-00-8

MF:C11H16N2O2

メガワット:208.256942749023

CID:5218113

6-Diethylamino-2-methyl-nicotinic acid 化学的及び物理的性質

名前と識別子

-

- 6-Diethylamino-2-methyl-nicotinic acid

- 3-Pyridinecarboxylic acid, 6-(diethylamino)-2-methyl-

-

- インチ: 1S/C11H16N2O2/c1-4-13(5-2)10-7-6-9(11(14)15)8(3)12-10/h6-7H,4-5H2,1-3H3,(H,14,15)

- InChIKey: PPVFGPVGRUXTKY-UHFFFAOYSA-N

- ほほえんだ: C1(C)=NC(N(CC)CC)=CC=C1C(O)=O

6-Diethylamino-2-methyl-nicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM500233-1g |

6-(Diethylamino)-2-methylnicotinicacid |

1355224-00-8 | 97% | 1g |

$479 | 2022-06-13 |

6-Diethylamino-2-methyl-nicotinic acid 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

1355224-00-8 (6-Diethylamino-2-methyl-nicotinic acid) 関連製品

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量